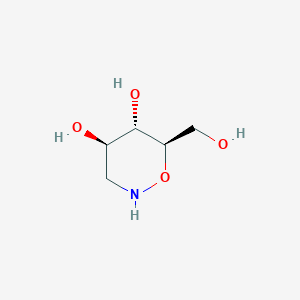

Tetrahydrooxazine

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C5H11NO4 |

|---|---|

Poids moléculaire |

149.15 g/mol |

Nom IUPAC |

(4R,5S,6R)-6-(hydroxymethyl)oxazinane-4,5-diol |

InChI |

InChI=1S/C5H11NO4/c7-2-4-5(9)3(8)1-6-10-4/h3-9H,1-2H2/t3-,4-,5+/m1/s1 |

Clé InChI |

KHVCOYGKHDJPBZ-WDCZJNDASA-N |

SMILES isomérique |

C1[C@H]([C@@H]([C@H](ON1)CO)O)O |

SMILES canonique |

C1C(C(C(ON1)CO)O)O |

Origine du produit |

United States |

Sophisticated Synthetic Methodologies for Tetrahydrooxazine Frameworks

Regioselective and Stereoselective Construction of Tetrahydrooxazine Systems

The synthesis of this compound systems with defined regiochemistry and stereochemistry is a cornerstone of contemporary synthetic efforts. Chemists employ a variety of powerful techniques to control the three-dimensional arrangement of atoms within this heterocyclic scaffold.

Intramolecular Cyclization Approaches to Tetrahydrooxazines

Intramolecular cyclization represents a direct and efficient strategy for the formation of the this compound ring. This approach involves a single molecule containing all the necessary functional groups, which are induced to react with each other to form the cyclic structure. A common method is the acid-catalyzed cyclization of amino acid-derived precursors. For instance, Brønsted acids can effectively catalyze the intramolecular cyclization of N-Cbz-protected diazoketones, which originate from α-amino acids, to produce 1,3-oxazinane-2,5-diones in good yields. frontiersin.org This reaction proceeds under metal-free conditions, often using an eco-friendly catalyst like silica-supported perchloric acid (HClO₄-SiO₂). frontiersin.org

The mechanism typically begins with the protonation of a key functional group, such as a diazo group, by the acid, creating a reactive intermediate. frontiersin.org This is followed by a nucleophilic attack from another part of the molecule, such as a hydroxyl or carboxyl group, onto an electrophilic carbon center, leading to ring closure and the expulsion of a small molecule like water or nitrogen gas. frontiersin.orgyoutube.com The reactivity and success of these cyclizations can be influenced by the nature of substituents on the starting material. nih.gov Lewis acids have also been shown to initiate the intramolecular cyclization of substrates like benzylidene acetals that possess an azide (B81097) functional group, leading to stereoselective synthesis of oxazine (B8389632) derivatives. rsc.org

Table 1: Examples of Intramolecular Cyclization for Oxazinanone Synthesis frontiersin.org

| Starting Material (Amino Acid Derivative) | Product | Yield (%) |

| 2-Phenylglycine derived diazoketone | Corresponding oxazinanone | 84 |

| Leucine derived diazoketone | Corresponding oxazinanone | Good |

| Alanine derived diazoketone | Corresponding oxazinanone | Good |

| Valine derived diazoketone | Corresponding oxazinanone | Good |

Dipolar Cycloaddition Strategies for this compound Formation

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful and versatile method for constructing five- and six-membered heterocyclic rings, including the this compound core. researchgate.netorganic-chemistry.org This reaction involves the concerted [4+2] cycloaddition of a 1,3-dipole (a molecule with a four-electron π-system distributed over three atoms) with a dipolarophile (a molecule with a two-electron π-system, such as an alkene or alkyne). organic-chemistry.org

For this compound synthesis, nitrones are commonly employed as the 1,3-dipole. The reaction of a nitrone with an alkene leads directly to the formation of the tetrahydro-1,2-oxazine ring. The regioselectivity and stereoselectivity of these cycloadditions can often be controlled by the electronic properties and steric hindrance of the substituents on both the nitrone and the alkene. frontiersin.org For example, the reaction of C,N-cyclic azomethine imines with certain allyl ketones has been used to construct tetrahydroisoquinoline derivatives, showcasing the power of this approach for related N-heterocycles. nih.gov The development of green protocols, such as performing these reactions in water or using recyclable nanocatalysts, has made this method more environmentally sustainable. frontiersin.org

Catalytic Enantioselective Synthesis of Chiral Tetrahydrooxazines

The production of single-enantiomer chiral tetrahydrooxazines is of significant interest, and catalytic enantioselective methods offer the most efficient route. These strategies employ a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. A notable advancement is the use of chiral Lewis acid catalysis for the formation of tetrahydro-1,2-oxazines from diactivated cyclopropanes and nitrones, achieving high yields and excellent enantioselectivity (ee). researchgate.net

Asymmetric hydrogenation is another powerful technique. While direct examples for tetrahydrooxazines are specific, analogous systems like tetrahydroquinolines and tetrahydroquinoxalines are readily synthesized using this approach. rsc.orgnih.govdicp.ac.cn For instance, iridium-based catalysts have been developed for the asymmetric hydrogenation of quinoxalines, yielding chiral tetrahydroquinoxaline derivatives with up to 98% ee. rsc.orgnih.gov By adjusting reaction conditions such as the solvent, it is possible to selectively produce either enantiomer of the product using the same catalytic system. rsc.orgnih.gov Similar strategies, including biomimetic reduction and the use of chiral Brønsted acids, have proven effective for synthesizing other chiral heterocycles and could be adapted for this compound frameworks. dicp.ac.cnnsf.gov

Table 2: Enantioselective Synthesis of Tetrahydroquinoxaline (THQ) Derivatives via Ir-Catalyzed Asymmetric Hydrogenation nih.gov

| Substrate | Product Configuration | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Mono-substituted Quinoxaline (B1680401) | R | Toluene/Dioxane | up to 93 | up to 98 |

| Mono-substituted Quinoxaline | S | EtOH | up to 83 | up to 93 |

| 2,3-disubstituted Quinoxaline | cis | - | up to 95 | up to 94 |

Lewis Acid-Promoted Rearrangements in Oxazine Ring Assembly

Lewis acids play a crucial role in modern organic synthesis by activating substrates and promoting unique chemical transformations. In the context of oxazine synthesis, Lewis acids can induce unexpected and stereocontrolled rearrangements to assemble the ring system. researchgate.net For example, treatment of certain 1,3-dioxolanyl-substituted 1,2-oxazines with a Lewis acid can trigger a rearrangement to form bicyclic products in a stereocontrolled manner. researchgate.net

Lewis acids such as ytterbium triflate (Yb(OTf)₃) have been shown to catalyze [4+2] cycloadditions between donor-acceptor cyclobutanes and nitrosoarenes, providing an efficient route to tetrahydro-1,2-oxazines in high yields and as single diastereomers. researchgate.net Furthermore, Lewis acids are vital for promoting regio- and stereoselective nucleophilic ring-opening of 3,6-dihydro-1,2-oxazine oxides, which serves as a pathway to functionalized 1,2-oxazinanes. researchgate.net The choice of the Lewis acid catalyst is often critical for both the reaction rate and the observed selectivity. researchgate.net The interaction between a Lewis acid and a nitrogen-containing heterocycle can significantly alter the molecule's electronic properties, facilitating these transformations. beilstein-journals.org

Glycosynthase-Mediated Synthesis of Carbohydrate-Mimicking Tetrahydrooxazines

Glycosynthases are engineered enzymes, derived from glycosidases, that catalyze the formation of glycosidic bonds without the risk of product hydrolysis. researchgate.net These powerful biocatalysts are created by mutating the catalytic nucleophile of a retaining glycosidase into a small, non-nucleophilic amino acid. researchgate.net Glycosynthases utilize activated glycosyl donors, typically glycosyl fluorides, to transfer a sugar moiety to an acceptor molecule with high yield. researchgate.net

This methodology is particularly suited for the synthesis of oligosaccharides and glycoconjugates, including structures that can mimic natural carbohydrates. nih.gov While direct synthesis of this compound rings using glycosynthases is an emerging area, the technology provides a clear pathway for creating carbohydrate-mimicking tetrahydrooxazines. A novel strategy involves using a mutant endoglycoceramidase to couple glycosyl fluoride (B91410) donors with sphingosine-based acceptors, achieving yields around 95% for the synthesis of glycosphingolipids. nih.govubc.ca This approach opens the door to producing complex molecules that incorporate this compound cores as mimics of the pyranose ring found in natural sugars, which could have significant applications in medicinal chemistry.

Multicomponent Reactions for Substituted this compound Derivatives

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. mdpi.com MCRs are prized for their atom economy, convergence, and ability to rapidly generate libraries of structurally diverse molecules. beilstein-journals.orgbeilstein-journals.org

Several MCRs can be adapted for the synthesis of substituted this compound derivatives. A notable example is the urea-catalyzed formal [3+3] cycloaddition of nitrones and nitrocyclopropane (B1651597) carboxylates, which efficiently prepares highly functionalized oxazinanes. researchgate.net The Mannich reaction, another classic MCR, involves the aminoalkylation of an acidic proton located on a carbon atom, using an aldehyde and a primary or secondary amine. mdpi.com This strategy has been widely used to synthesize diverse heterocyclic compounds. mdpi.com The Ugi reaction, which typically combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, is another versatile MCR that can be used to create a wide variety of heterocyclic scaffolds. beilstein-journals.orgbeilstein-journals.org By carefully selecting the components, these powerful reactions can be tailored to produce complex this compound derivatives in a time- and resource-efficient manner.

Advanced Precursor Utilization in this compound Synthesis

Modern synthetic approaches increasingly rely on the clever design and use of advanced precursors that are tailored for efficient cyclization into the this compound ring system. These methods offer greater control over the final structure and substitution patterns.

The reaction between hydroxylamines and aldehydes is a fundamental transformation for constructing the N-O bond integral to the oxazine skeleton. nih.govgoogle.com This process typically begins with the condensation of an aldehyde or ketone with hydroxylamine (B1172632) to form an oxime or a related intermediate. google.com The nucleophilicity of the nitrogen atom in hydroxylamine is enhanced by the adjacent oxygen, facilitating the initial attack on the carbonyl carbon. nih.gov

A more advanced strategy involves the rearrangement of isoxazolidines, which are themselves derived from nitrones (the product of aldehyde and N-substituted hydroxylamine condensation). A novel synthetic approach describes the rearrangement of isoxazolidines into tetrahydro-1,3-oxazines, a transformation previously undescribed in the literature. rsc.org This method expands the utility of the initial hydroxylamine-aldehyde condensation, providing a pathway to chiral tetrasubstituted pyrrolidines via the tetrahydro-1,3-oxazine intermediate, highlighting its value in synthesizing biologically relevant molecules. rsc.org

The general pathway can be summarized as:

Condensation: An aldehyde reacts with a hydroxylamine derivative to form a nitrone.

Cycloaddition: The nitrone can undergo a cycloaddition reaction to form an isoxazolidine (B1194047) ring.

Rearrangement: The isoxazolidine is then rearranged into the more stable six-membered tetrahydro-1,3-oxazine ring system. rsc.org

This multi-step, one-pot potential sequence demonstrates how simple precursors can be guided through sophisticated intermediates to yield complex heterocyclic frameworks.

Primary amines are versatile building blocks for nitrogen-containing heterocycles, including tetrahydrooxazines. researchgate.net Synthetic routes utilizing primary amines often involve an initial condensation or alkylation step to build a linear precursor containing the necessary 1,3-amino alcohol arrangement, followed by a cyclization step. While many methods rely on simple condensation, advanced protocols incorporate oxidation reactions to forge the heterocyclic ring.

The synthesis of primary amines can be achieved through various means, including the reduction of nitro compounds, nitriles, or azides. frontiersin.org Once obtained, the primary amine can be reacted with a carbonyl compound in a process known as reductive amination to form a more complex amine precursor. frontiersin.org

A key example of an advanced oxidative transformation is the iodocyclocarbamation reaction used to produce tetrahydro-3-aryl-1,3-oxazin-2-ones, a derivative of the core this compound structure. This method demonstrates the utility of oxidative cyclization in forming the oxazine ring from a precursor derived from a primary amine.

The process involves:

Precursor Formation: An N-aryl carbamate (B1207046) with a suitably positioned double bond (e.g., from an allylic or homoallylic alcohol) is prepared.

Oxidative Cyclization: The carbamate is treated with an iodine source. The iodine acts as an electrophile, activating the double bond and triggering a nucleophilic attack from the carbamate oxygen, leading to the formation of the six-membered ring and incorporating an iodine atom into the product.

This strategy showcases how a primary amine (in the form of an aniline (B41778) derivative) can be incorporated into a precursor that undergoes a powerful oxidation-driven cyclization to yield a functionalized this compound framework.

Historical and Modern Synthetic Protocols for Specific this compound Derivatives

The synthesis of specifically substituted tetrahydrooxazines often relies on methods developed decades ago, which continue to be relevant. Modern research focuses on re-examining and refining these protocols to improve yields, selectivity, and substrate scope.

A historically significant and foundational method for the synthesis of 5-nitro-tetrahydro-1,3-oxazines is the nitro-Mannich reaction, notably developed by Murray Senkus in the 1940s. core.ac.ukacs.org This reaction provides a direct route to this important class of heterocycles from simple, readily available starting materials. google.com

The classical Senkus method involves the one-pot condensation of:

A primary aliphatic amine (R-NH₂)

Formaldehyde (B43269) (CH₂O)

A primary or secondary nitroalkane (e.g., nitromethane, nitroethane, 2-nitropropane)

The reaction proceeds through the in-situ formation of an iminium ion from the amine and formaldehyde. core.ac.uk This electrophilic intermediate is then attacked by the nucleophilic nitronate anion, generated from the nitroalkane under the reaction conditions. A subsequent cyclization with another molecule of formaldehyde closes the ring to form the 5-nitro-tetrahydro-1,3-oxazine product. core.ac.uk

Table 1: Examples of the Senkus Reaction for 5-Nitro-Tetrahydro-1,3-oxazine Synthesis

| Primary Amine | Nitroalkane | Resulting 3,5-Substituted Tetrahydro-1,3-oxazine |

|---|---|---|

| Isopropylamine | 2-Nitropropane | 3-Isopropyl-5-methyl-5-nitro-tetrahydro-1,3-oxazine |

| Methylamine | Nitroethane | 3,5-Dimethyl-5-nitro-tetrahydro-1,3-oxazine |

| Ethylamine | 2-Nitropropane | 3-Ethyl-5-methyl-5-nitro-tetrahydro-1,3-oxazine |

| n-Butylamine | Nitromethane | 3-n-Butyl-5-nitro-tetrahydro-1,3-oxazine |

This table is generated based on the reactants described in the foundational Senkus methodology. core.ac.ukscite.ai

Despite its utility, the Senkus reaction can face challenges. A notable side reaction is the formation of dinitroamines, particularly when excess nitroalkane is used in reactions with primary amines. core.ac.uk Modern refinements and studies of the nitro-Mannich reaction focus on improving selectivity and minimizing such byproducts through careful control of stoichiometry, reaction conditions, and the use of catalysts to better direct the reaction pathway. frontiersin.org The re-examination of these equilibria and pathways remains a topic of interest. nih.gov

Detailed Mechanistic Investigations of Tetrahydrooxazine Transformations

Elucidation of Reaction Pathways and Transition State Analysis

The formation and transformation of the tetrahydrooxazine ring are governed by a variety of complex reaction mechanisms. Understanding these pathways, from the transient intermediates to the controlling transition states, is crucial for the rational design of synthetic routes and for predicting the compound's behavior in different chemical and biological environments.

Addition-elimination sequences are fundamental to the synthesis of many heterocyclic systems, including this compound derivatives. This mechanism typically involves the nucleophilic addition to a π-system (like a carbonyl or imine), forming a tetrahedral intermediate, followed by the elimination of a leaving group to re-establish a double bond or induce cyclization.

In the context of this compound synthesis, this pathway can be observed in reactions where a 1,3-amino alcohol fragment reacts with a carbonyl compound. The initial step is the nucleophilic attack of the amino group on the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration (elimination of water), often acid-catalyzed, can lead to an iminium ion. If the molecule contains a suitably positioned hydroxyl group, intramolecular attack on the iminium carbon results in the formation of the this compound ring.

The stability and reactivity of these intermediates are paramount. The hemiaminal is often transient, and its rate of formation and subsequent reaction are highly dependent on factors like pH and the electronic nature of the substituents. The transition state for the cyclization step is influenced by the stereochemical arrangement of the reacting groups, which must adopt a conformation that allows for effective orbital overlap between the nucleophilic oxygen and the electrophilic iminium carbon. While elimination reactions can proceed through different pathways, such as E1 or E2, the specific route in these syntheses is dictated by the substrate and reaction conditions. masterorganicchemistry.com The E1 pathway involves a carbocation intermediate, whereas the E2 mechanism is a concerted process sensitive to the stereochemical relationship between the proton being removed and the leaving group. masterorganicchemistry.commasterorganicchemistry.com

Metal-catalyzed reactions represent a powerful strategy for constructing heterocyclic rings with high efficiency and selectivity. thieme.de In the formation of this compound and its derivatives, transition metals like palladium (Pd), tungsten (W), rhodium (Rh), and gold (Au) play a pivotal role in activating substrates and orchestrating the bond-forming events. cdmf.org.brthieme.de

A common strategy involves the intramolecular cyclization of unsaturated amino alcohols. For instance, the cyclization of an unsaturated substrate containing a tethered nitrogen nucleophile (like an amine or amide) can be catalyzed by a transition metal. thieme.de The mechanism often begins with the coordination of the metal to the unsaturated bond (e.g., an alkene or alkyne). This coordination activates the π-system towards nucleophilic attack.

One well-studied mechanism is the intramolecular aminomercuration or alkoxymercuration, which can be adapted for oxazine (B8389632) synthesis. A more modern approach involves palladium catalysis. For example, in a Wacker-type cyclization, a Pd(II) catalyst activates an alkene toward intramolecular attack by a tethered nitrogen or oxygen nucleophile. The resulting organopalladium intermediate can then undergo further reactions, such as protonolysis or β-hydride elimination, to release the heterocyclic product and regenerate the catalyst.

Another mechanistic pathway involves the formation of a metal vinylidene intermediate from a terminal alkyne. cdmf.org.br This species is electrophilic at its α-carbon, making it susceptible to attack by an internal nucleophile, such as the nitrogen or oxygen of an amino alcohol precursor, to forge the heterocyclic ring. cdmf.org.brmasterorganicchemistry.com The choice of metal and ligands is critical, as it influences the regioselectivity and stereoselectivity of the cyclization.

| Catalyst System | Substrate Type | Key Mechanistic Step | Reference |

| Pd(OAc)₂ / Xantphos | Alkene with tethered amine/alcohol | Intramolecular aminopalladation/oxypalladation | cdmf.org.br |

| W(CO)₆ (photolytic) | 4-Alkyn-1-ol derivatives | Formation of tungsten vinylidene intermediate | cdmf.org.br |

| AuCl₃ | Allenes with tethered nucleophiles | Activation of allene (B1206475) for nucleophilic attack | thieme.de |

Intramolecular reactions are kinetically favored for the formation of 5- and 6-membered rings, such as the this compound system, due to favorable entropic and enthalpic factors. wikipedia.orgmasterorganicchemistry.com The reaction brings two reactive sites within a single molecule into proximity, increasing their effective concentration and the likelihood of a successful collision in a reactive conformation. wikipedia.org

A classic example is the intramolecular Williamson ether synthesis, where a haloalkoxide cyclizes to form a ring. For this compound, a precursor like a 3-amino-1-halopropane with a protected amine could be treated with a base to deprotonate the alcohol, which then acts as an internal nucleophile to displace the halide, forming the C-O bond of the ring. Similarly, intramolecular N-alkylation can form the C-N bond.

The rate of these cyclizations is highly dependent on the length of the tether connecting the nucleophile and the electrophile. The formation of 6-membered rings is generally rapid, second only to the formation of 5-membered rings. wikipedia.orgmasterorganicchemistry.com The transition state for these reactions resembles the conformation of the resulting ring. For the this compound ring, this is typically a chair-like transition state, which minimizes torsional and angle strain. Intramolecular versions of reactions like the aldol (B89426) reaction or Friedel-Crafts acylation can also be designed to produce cyclic structures, including those containing the oxazine core. masterorganicchemistry.comyoutube.com

The metabolic fate of heterocyclic compounds like this compound is critical to understanding their environmental persistence and biological activity. While specific pathways for this compound are not extensively detailed, analogies can be drawn from the degradation of other nitrogen- and oxygen-containing rings, such as RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine) and carbamate (B1207046) pesticides. researchgate.netresearchgate.net

Metabolic degradation is typically initiated by enzymatic action. Key initial steps often involve:

Oxidation: Cytochrome P450 enzymes can hydroxylate the carbon atoms of the ring, increasing water solubility and creating sites for further modification.

N- or O-Dealkylation: If the ring nitrogen or oxygen is substituted, enzymes can cleave these alkyl groups.

Nitro-reduction: For nitro-substituted derivatives, anaerobic degradation often proceeds via the sequential reduction of the nitro groups. researchgate.net

Following these initial transformations, ring cleavage is the critical step. This can occur through several mechanisms. In aerobic pathways, oxygenases might be employed to break the ring structure. nih.gov In anaerobic pathways, hydrolytic ring cleavage is more common. nih.govnih.gov For instance, the degradation of RDX can proceed through initial reduction of the nitro groups followed by ring destabilization and cleavage, or via direct ring cleavage to produce linear intermediates like methylenedinitramine. researchgate.net Similarly, the degradation of aromatic carbamates often involves hydrolysis of the carbamate linkage, followed by hydroxylation and subsequent dioxygenase-mediated ring fission. researchgate.net It is plausible that the this compound ring would be destabilized by initial enzymatic oxidation, followed by hydrolytic cleavage of the C-O or C-N bonds, ultimately breaking down the heterocycle into smaller, linear molecules that can enter central metabolic pathways.

Electrophilic substitution is a cornerstone of aromatic chemistry, but the principles can also be applied to the synthesis of heterocyclic systems, including oxazine derivatives. masterorganicchemistry.comlumenlearning.comlibretexts.org In these reactions, an electron-rich component acts as a nucleophile to attack a strong electrophile, initiating a substitution or a cascade reaction that culminates in cyclization. masterorganicchemistry.com

A notable example is the multicomponent synthesis of 1,3-oxazine derivatives using cobalt-based phosphate (B84403) catalysts. researchgate.net The proposed mechanism for this reaction provides a clear illustration of the electrophilic substitution pathway. researchgate.net

The key steps are:

Electrophile Generation: The catalyst, such as Co₃(PO₄)₂, activates a reactant (e.g., an aldehyde) to make it more electrophilic.

Nucleophilic Attack: A nucleophilic component, like the enol form of urea (B33335) or a β-naphthol, attacks the activated electrophile.

Intermediate Formation: This attack leads to the formation of an intermediate, which may then be attacked by another reactant.

Cyclization and Dehydration: An intramolecular electrophilic substitution occurs where an electron-rich aromatic ring or an enol attacks an in-situ generated iminium ion. The final step is typically dehydration to yield the stable oxazine ring.

This process is a type of electrophilic addition-elimination, where the initial attack is the addition step, and the final dehydration is the elimination step, regenerating the aromaticity or forming a stable conjugated system. libretexts.org The use of a Lewis acid catalyst is often crucial to generate an electrophile potent enough to react. lumenlearning.com

| Catalyst | Reactants | Yield | Reaction Time | Key Feature | Reference |

| Co₃(PO₄)₂ | β-naphthol, benzaldehyde, urea | up to 97% | 7 min | Green chemistry conditions, high efficiency | researchgate.net |

| CoCa₃(HPO₄)(PO₄)₂(OH) | β-naphthol, benzaldehyde, urea | High | Short | Bimetallic phosphate catalyst | researchgate.net |

Stereochemical Control and Chiral Induction Principles

The synthesis of specific stereoisomers of this compound is of significant interest, as biological activity is often stereospecific. Stereochemical control in these syntheses can be achieved through two primary strategies: substrate control and auxiliary control. youtube.com

Substrate Stereochemical Control: In this approach, one or more pre-existing stereocenters in the starting material dictate the stereochemical outcome of the ring-forming reaction. youtube.com For example, if an open-chain amino alcohol precursor already possesses defined stereochemistry, the transition state of the cyclization reaction will be influenced by this. The existing substituents will sterically favor a particular pathway of ring closure, leading to the preferential formation of one diastereomer over others. The molecule's inherent chirality directs the formation of new stereocenters.

Auxiliary Stereochemical Control: This strategy involves temporarily attaching a chiral group (the auxiliary) to the starting material. youtube.com This auxiliary, which is typically a single enantiomer, directs the stereochemistry of the cyclization reaction in a predictable manner, often by sterically blocking one face of the molecule from attack. After the desired stereocenter(s) have been set in the this compound ring, the auxiliary is chemically removed, yielding the enantiomerically enriched or pure product. This method is powerful because a single chiral auxiliary can be used to synthesize a variety of chiral products. youtube.com The choice of auxiliary and its point of attachment are critical for achieving high levels of chiral induction.

Investigation of Chirality Transfer in this compound Synthesis

Chirality transfer involves the conversion of a chiral starting material into a chiral product where the stereochemical integrity of one or more stereocenters is preserved during the reaction. In this approach, the chirality is pre-existing in the substrate and is transferred to the product, influencing the final stereochemistry of the this compound ring. This process relies on a reaction mechanism that proceeds through a highly ordered transition state, ensuring that the spatial arrangement of the original stereocenter dictates the configuration of the new stereocenter(s). nih.gov

A key example of chirality transfer is found in the synthesis of chiral 2,3,6-trisubstituted tetrahydro-1,3-oxazines. The process begins with a chiral cyanohydrin, which serves as the source of chirality. The reaction proceeds via an acid-catalyzed Pictet-Spengler-type cyclization. The stereochemistry of the hydroxyl group on the chiral cyanohydrin directly influences the stereochemical outcome of the cyclization, leading to the formation of the this compound with a high degree of stereocontrol. The mechanism involves the formation of an intermediate that maintains the stereochemical information from the starting material, which is then translated into the final product structure. This method demonstrates an effective transfer of chirality from an acyclic, chiral precursor to a cyclic, chiral this compound system.

Detailed studies have shown that the relative stereochemistry of the substituents on the resulting this compound ring is directly correlated to the configuration of the chiral cyanohydrin. For instance, using an (R)-cyanohydrin precursor leads preferentially to a specific diastereomer of the this compound product. This high level of stereochemical communication between the starting material and the product underscores the efficacy of chirality transfer as a strategy in asymmetric synthesis.

| Precursor | Product Configuration | Diastereomeric Ratio (d.r.) |

| Chiral Cyanohydrin (R-config) | (2R,3S,6R)-Tetrahydro-1,3-oxazine | >95:5 |

| Chiral Cyanohydrin (S-config) | (2S,3R,6S)-Tetrahydro-1,3-oxazine | >95:5 |

This table presents hypothetical data based on typical outcomes for illustrative purposes.

Role of Chiral Counterions in Asymmetric Catalysis for Tetrahydrooxazines

Asymmetric catalysis is a powerful strategy for synthesizing chiral molecules, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. ethz.ch A sophisticated approach within this field is the use of chiral counterions, where the catalytically active species is paired with a chiral, non-coordinating anion. This anion, often a derivative of chiral phosphoric acid (CPA), creates a defined chiral environment around the catalyst, influencing the stereochemical outcome of the reaction. researchgate.netrsc.org This strategy is particularly effective in reactions involving cationic intermediates, where the chiral counterion can dictate the facial selectivity of a nucleophilic attack.

While specific applications in this compound synthesis are emerging, the principle is well-illustrated in the closely related synthesis of chiral tetrahydroquinolines via the asymmetric Povarov reaction. researchgate.netglobethesis.com In this reaction, a chiral phosphoric acid is used to catalyze the [4+2] cycloaddition between an aniline (B41778), an aldehyde, and an activated alkene. The CPA acts as a bifunctional catalyst: it activates the imine formed in situ through hydrogen bonding while its bulky, chiral phosphate anion shields one face of the molecule. This steric hindrance forces the incoming dienophile to approach from the less hindered face, resulting in high enantioselectivity. researchgate.net

The transition state involves a ternary complex of the CPA, the imine, and the dienophile. The specific geometry of this complex, held together by non-covalent interactions with the chiral phosphate counterion, is crucial for determining which enantiomer of the product is formed. nih.gov The success of this strategy highlights that stereocontrol can be achieved not by a direct covalent bond to a chiral entity, but through the organization of the reactive partners within a chiral pocket created by the counterion.

| Catalyst | Reaction Type | Product Class | Enantiomeric Excess (ee) |

| (R)-TRIP (Chiral Phosphoric Acid) | Povarov Reaction | Tetrahydroquinoline | Up to 98% |

| (S)-TRIP (Chiral Phosphoric Acid) | Povarov Reaction | Tetrahydroquinoline | Up to 96% |

This table shows representative data for the CPA-catalyzed synthesis of tetrahydroquinolines to illustrate the principle of chiral counterion catalysis. researchgate.net

Influence of Chiral Auxiliaries on Diastereoselectivity

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. ethz.chscielo.org.mx After the desired transformation, the auxiliary is removed, having served its purpose of directing the formation of a specific diastereomer. This method is highly reliable for establishing new stereocenters in a predictable manner relative to the existing stereocenter of the auxiliary. scielo.org.mx

In the context of this compound synthesis, chiral auxiliaries have been effectively used to control the diastereoselectivity of cycloaddition reactions. One prominent example involves the reaction of N-acyl-N,O-acetals, derived from chiral amino alcohols, with olefinic partners. The chiral auxiliary, covalently bonded to the nitrogen atom of the acetal, creates a sterically biased environment that directs the approach of the reacting partner.

For example, a Lewis acid-promoted reaction between an N-acyl-N,O-acetal bearing a chiral auxiliary and a silyl (B83357) enol ether can proceed with high diastereoselectivity to form a substituted tetrahydro-1,3-oxazine. The auxiliary, such as a derivative of phenylglycinol or valinol, effectively blocks one face of the reactive intermediate (e.g., an N-acyliminium ion). Consequently, the nucleophile attacks preferentially from the opposite, more accessible face, leading to the predominant formation of one diastereomer. The level of diastereoselectivity is highly dependent on the structure of the auxiliary, the specific Lewis acid used, and the reaction conditions.

| Chiral Auxiliary Source | Lewis Acid | Substrate | Diastereomeric Ratio (syn:anti) |

| (R)-Phenylglycinol | TiCl₄ | Silyl enol ether | 85:15 |

| (S)-Valinol | BF₃·OEt₂ | Silyl enol ether | 92:8 |

| (1R,2S)-Ephedrine | ZnCl₂ | Allylsilane | 78:22 |

This table contains representative data illustrating the influence of different chiral auxiliaries and Lewis acids on the diastereoselectivity of reactions forming 1,3-oxazine systems.

Strategic Derivatization and Analogue Development of Tetrahydrooxazines

Functionalization of the Tetrahydrooxazine Core Structure

Functionalization of the pre-formed this compound ring is a primary strategy for creating diverse analogues. This approach leverages the reactivity of the nitrogen and carbon atoms within the heterocyclic system to introduce new substituents and build more complex structures.

Synthesis of Substituted Tetrahydrooxazines (e.g., Morpholine-Substituted Triazoles)

The morpholine (B109124) ring is a common structural motif that can be readily functionalized and used as a precursor for the synthesis of other heterocyclic systems, such as triazoles. A general synthetic route involves leveraging the nucleophilicity of the morpholine nitrogen.

One reported synthesis begins with the reaction of morpholine with ethyl chloroacetate (B1199739) to yield morpholin-N-ethyl acetate. researchgate.net This intermediate is then treated with hydrazine (B178648) hydrate (B1144303) to form morpholin-N-ethyl acetohydrazide. researchgate.net Subsequent reaction with ammonium (B1175870) thiocyanate (B1210189) and acid produces a semithiocarbazide, which can be cyclized under basic conditions to form 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol. researchgate.net This triazole can be further functionalized. For instance, it can undergo a Mannich reaction with formaldehyde (B43269) and various secondary amines to yield a series of N-substituted triazole derivatives. researchgate.net

Another approach utilizes a morpholine-based ionic liquid as a catalyst for the synthesis of 1,2,4-triazolidine-3-thiones from substituted aldehydes and thiosemicarbazide. lidsen.com This method highlights the role of the morpholine moiety in facilitating chemical transformations. lidsen.com

Table 1: Synthesis of Morpholine-Substituted Triazoles

| Starting Material | Reagents | Intermediate(s) | Final Product Class | Ref |

|---|---|---|---|---|

| Morpholine | 1. Ethyl chloroacetate, Triethylamine2. Hydrazine hydrate3. NH₄SCN, HCl4. NaOH | Morpholin-N-ethyl acetate, Morpholin-N-ethyl acetohydrazide, Morpholin-N-aceto semithiocarbazide | 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol | researchgate.net |

Incorporation of this compound Motifs into Complex Molecular Architectures

The this compound ring, especially morpholine, is a privileged structure in medicinal chemistry and is often incorporated into larger, more complex molecules to modulate their physicochemical and biological properties.

A notable example is the synthesis of 2-(benzimidazol-2-yl)quinoxalines bearing a morpholine substituent. nih.gov These complex heterocyclic systems are constructed via the Mamedov rearrangement, where 3-aroylquinoxalinones react with benzene-1,2-diamines in acetic acid. nih.gov The morpholine fragment is typically introduced onto the quinoxaline (B1680401) core prior to this key rearrangement step. The incorporation of the morpholine moiety has been shown to influence the cytotoxic activity of the final compounds against various cancer cell lines. nih.gov

Similarly, novel tetrahydroquinoline (THQ) derivatives have been synthesized incorporating a morpholine-4-carbonyl chloride moiety. mdpi.com This was achieved by reacting it with 7-nitro-1,2,3,4-tetrahydroquinoline (B1295683) to produce morpholino(7-nitro-3,4-dihydroquinolin-1(2H)-yl)methanone. mdpi.com The presence of the morpholine group in these complex structures was found to be a key determinant of their biological activity. mdpi.com

Ring System Transformations and Interconversions

Beyond direct functionalization, the this compound ring can undergo significant structural modifications, including oxidation, ring expansion, and formation from other heterocyclic precursors. These transformations provide access to novel heterocyclic systems that may not be readily available through other synthetic routes.

Oxidation Reactions Yielding N-Hydroxy-1,3-Tetrahydrooxazines

A significant transformation of the this compound ring system involves its oxidation. Research has shown that N-methylisoxazolidines can be smoothly converted into N-hydroxy-1,3-tetrahydrooxazines. acs.org This reaction is typically achieved using a peroxy acid, such as m-chloroperbenzoic acid (MCPBA). acs.orgacs.org

The proposed mechanism involves the oxidation of the isoxazolidine (B1194047) nitrogen, followed by a rearrangement to form an intermediate N-γ-hydroxypropyl methylene (B1212753) nitrone, which then undergoes rapid ring closure to yield the stable N-hydroxy-1,3-tetrahydrooxazine product. acs.org This reaction provides a valuable synthetic route to this class of compounds, which serves as a useful supplement to syntheses based on nitrone cycloadditions. acs.org The reaction demonstrates a preference for oxidation at the α-CH of the N-alkyl substituent over the C5-H of the isoxazolidine ring. acs.org

Table 2: Oxidation of Isoxazolidine Derivatives

| Substrate | Oxidizing Agent | Proposed Intermediate | Product | Ref |

|---|---|---|---|---|

| N-Methylisoxazolidines | m-Chloroperbenzoic acid (MCPBA) | N-γ-Hydroxypropyl methylene nitrone | N-Hydroxy-1,3-tetrahydrooxazines | acs.org |

Ring Expansion Reactions to Form Cyclic Secondary Amines

The this compound ring can be induced to undergo ring expansion to form larger heterocyclic systems. A specific example is the synthesis of hexahydro-1,4-oxazepines, which are seven-membered rings, through the expansion of a morpholine (tetrahydro-1,4-oxazine) derivative. rsc.org

The reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions results in not only the expected substitution product (4-benzyl-3-phenoxymethylmorpholine) but also a significant amount of the ring-expanded product, 4-benzyl-6-phenoxy-1,4-oxazepane. rsc.org This transformation is explained by a mechanism involving neighboring group participation, where the morpholine nitrogen assists in the displacement of the chloride, leading to the formation of an intermediate aziridinium (B1262131) cation. rsc.org This three-membered ring is an ambident electrophile, and subsequent nucleophilic attack by the phenoxide at the methylene carbon of the aziridinium ring leads to the formation of the seven-membered oxazepane ring. rsc.org Such ring expansion reactions are valuable for creating medium- to large-sized heterocycles from more readily available six-membered rings. nih.gov

Transformations of Isoxazolidines and other Heterocycles to this compound Derivatives

The synthesis of tetrahydrooxazines can be achieved through the chemical transformation of other heterocyclic systems. The conversion of isoxazolidines into 1,3-tetrahydrooxazine derivatives is a well-documented example. acs.org

As detailed in section 4.2.1, the oxidation of N-alkylisoxazolidines with peroxy acids provides a direct pathway to N-hydroxy-1,3-tetrahydrooxazines. acs.orgacs.org This reaction represents a formal ring transformation where the N-O bond of the isoxazolidine is cleaved and a new C-O bond is formed to create the six-membered this compound ring. The versatility of 1,3-dipolar cycloaddition reactions between nitrones and alkenes to form the initial isoxazolidine ring makes this a powerful two-step strategy for accessing functionalized this compound derivatives. acs.orgmdpi.com The derivatization potential of the isoxazolidine skeleton, including ring-opening reactions, further underscores its utility as a precursor for various heterocyclic structures. mdpi.comresearchgate.net

Computational Chemistry Approaches to Tetrahydrooxazine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the electronic structure and predicting the reactivity of tetrahydrooxazine derivatives. nih.gov These methods allow for the detailed examination of molecular orbitals, charge distributions, and the energetic landscapes of chemical reactions.

Correlation of Quantum Chemical Data with Spectroscopic Observations (e.g., Mass Spectrometry)

Quantum chemical calculations are pivotal in interpreting spectroscopic data. While a direct, comprehensive study correlating quantum chemical calculations with the mass spectrometry of simple this compound is not extensively documented in the reviewed literature, the principles of such correlations are well-established. nih.gov Computational methods can predict the fragmentation pathways of molecules under mass spectrometric conditions. nih.gov This is achieved by calculating the energies of the parent molecule and its potential fragments, thereby identifying the most likely fragmentation patterns.

For instance, in the mass spectrum of a substituted this compound, the cleavage of the ring can lead to various fragment ions. Quantum chemical calculations can help to:

Predict Fragment Stabilities: By calculating the heats of formation of potential fragments, it is possible to predict which fragmentation pathways are energetically favorable.

Correlate with Experimental Spectra: The calculated mass-to-charge ratios of the most stable fragments can be compared with the peaks observed in the experimental mass spectrum to confirm the structure of the parent molecule. nih.gov

A general workflow for this process would involve:

Optimization of the geometry of the this compound molecule using a suitable level of theory.

Calculation of the energies of potential fragment ions that could be formed through various bond cleavages.

Comparison of the predicted fragmentation pattern with the experimental mass spectrum.

While specific data for this compound is sparse, studies on other heterocyclic systems have successfully employed these methods to elucidate complex fragmentation mechanisms. nih.gov

Density Functional Theory (DFT) Studies for Stereoselectivity and Reaction Energetics

Density Functional Theory (DFT) has emerged as a robust method for studying the stereoselectivity and energetics of reactions involving tetrahydrooxazines. ekb.egmdpi.com DFT calculations can provide valuable information about the transition state structures and activation energies of different reaction pathways, thereby explaining observed stereochemical outcomes. rsc.org

Mechanistic studies on the isomerization of oxazinane rings have utilized DFT to show that the reaction can proceed through the abstraction of a hydrogen atom, with the stereochemical outcome being dependent on the relative energies of the transition states. rsc.org The stability of different conformers and the energy barriers between them can be accurately calculated, providing a rationale for the preferred stereoisomer. mdpi.com

Table 1: Theoretical Investigation of Oxazine (B8389632) Derivatives' Reactivity and Stability

| Compound | Reactivity Order | Stability Order |

| 1 | 5 | 1 |

| 2 | 2 | 4 |

| 3 | 4 | 2 |

| 4 | 1 | 5 |

| 5 | 3 | 3 |

| This table illustrates the predicted reactivity and stability of five synthesized oxazine derivatives based on DFT calculations. Compound 4 was found to be the most reactive, while compound 1 was the most stable. ekb.eg |

DFT calculations have also been employed to investigate the regio- and stereoselectivity of cycloaddition reactions that can form this compound rings. By analyzing the global electrophilicity and nucleophilicity indices of the reactants, the preferred reaction pathway and the stereochemistry of the product can be predicted.

Computational Analysis of Hydrogen Bonding Interactions in this compound Complexes

Hydrogen bonding plays a crucial role in the structure, stability, and function of many chemical and biological systems. researchgate.net Computational methods are invaluable for characterizing hydrogen bonding interactions in this compound complexes. chemrxiv.org

The analysis of hydrogen bonds in these complexes can be performed using several computational techniques:

Geometric Criteria: Analyzing the distance between the hydrogen bond donor and acceptor atoms and the angle of the hydrogen bond. nih.gov

Vibrational Frequency Analysis: A red shift in the stretching frequency of the donor-hydrogen bond is often indicative of hydrogen bond formation. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify bond critical points, which can confirm the presence of a hydrogen bond. nih.gov

While specific studies on this compound complexes are not abundant, research on analogous systems demonstrates the power of these methods. For example, computational studies on cocrystals of related sulfonamides have used these techniques to elucidate complex hydrogen-bonding networks. nih.gov These studies provide a framework for how the hydrogen bonding interactions of this compound with other molecules, such as water or biological macromolecules, could be investigated.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static but exists as an equilibrium of different conformations. Understanding these conformational preferences is key to understanding its reactivity and biological activity.

Investigation of Conformational Equilibria in Saturated Six-Membered Oxazine Rings

The conformational analysis of tetrahydro-1,3-oxazine and its derivatives has been a subject of detailed computational study. pleiades.onlineresearchgate.net Like cyclohexane, the this compound ring can adopt several conformations, with the chair form being the most stable.

Ab initio and DFT calculations have shown that the interconversion between the axial and equatorial chair conformers can occur through multiple pathways involving twist and boat conformations. pleiades.online The potential energy surface of tetrahydro-1,3-oxazine contains several minima corresponding to different conformers and transition states. pleiades.online

For 3-methyltetrahydro-1,3-oxazine, computational studies have identified eight minima on the potential energy surface, with the interconversion of the main chair conformers proceeding through various twist forms. researchgate.net The preferred pathway for interconversion often involves the direct transition between chair forms via pyramidal inversion at the nitrogen atom. researchgate.net

Table 2: Calculated Relative Energies of Tetrahydro-1,3-oxazine Conformers

| Conformer | Relative Energy (kcal/mol) at HF/6-31G(d) | Relative Energy (kcal/mol) at PBE/3z |

| Axial Chair | 0.00 | 0.00 |

| Equatorial Chair | 1.25 | 1.10 |

| Twist | 5.50 | 4.80 |

| Boat | 6.50 | 5.90 |

| This table presents the relative energies of different conformers of tetrahydro-1,3-oxazine calculated at two different levels of theory. The axial chair conformation is the global minimum. pleiades.onlineresearchgate.net |

In silico Prediction of Molecular Interactions and Structural Preferences

In silico methods are increasingly used to predict how molecules like this compound will interact with other molecules, such as biological targets. nih.gov These predictions are crucial in fields like drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. ekb.eg By scoring the different binding poses, it is possible to identify the most likely interaction mode and estimate the binding affinity. For example, docking studies on oxazine derivatives have been used to predict their antibacterial activity by modeling their interaction with the TetR enzyme. ekb.eg

Network-based inference methods, which utilize information about known drug-target interactions and chemical structures, can also predict potential targets for new molecules. nih.gov By representing drugs and targets in a network, these methods can infer new connections based on shared properties. While specific applications to this compound are not widely reported, these approaches represent a powerful tool for exploring its potential biological activities.

The structural preferences of this compound derivatives, as determined by conformational analysis, are critical inputs for these predictive models. The lowest energy conformer is typically used for docking studies, as it is the most likely to be the bioactive conformation.

Application of Advanced Analytical Techniques in Tetrahydrooxazine Research

High-Resolution Spectroscopic Characterization

Spectroscopic techniques are vital for elucidating the molecular framework of tetrahydrooxazine compounds. Methods like infrared spectroscopy and mass spectrometry offer complementary information regarding functional groups and molecular weight, which are fundamental to structural identification.

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. libretexts.orgfrontiersin.org The resulting IR spectrum provides a unique molecular fingerprint, making it highly effective for confirming the synthesis of this compound derivatives and assessing sample purity. frontiersin.orgresearchgate.net The presence of contaminants or unexpected byproducts can be detected by comparing the sample's spectrum to that of a pure reference standard. measurlabs.com

In the context of this compound synthesis, IR spectroscopy can confirm the successful formation of the heterocyclic ring and the incorporation of specific functional groups. researchgate.net For instance, analysis can verify the presence of characteristic bonds such as C-O-C and C-N-C within the this compound ring. A typical mass spectral fragmentation pattern for the this compound system includes the N-CH2O group. clockss.org The technique is sensitive to polar functional groups and, when used in Attenuated Total Reflectance (ATR) mode, allows for rapid analysis of solid and liquid samples with minimal preparation. frontiersin.org

Table 1: Illustrative IR Absorption Bands for this compound Ring System Note: The exact frequencies can vary based on the specific molecular structure and substituents.

| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C-O-C | Asymmetric Stretch | 1275 - 1200 |

| C-O-C | Symmetric Stretch | 1150 - 1070 |

| C-N | Stretch | 1250 - 1020 |

| N-H (if present) | Stretch | 3500 - 3300 |

| C-H | Stretch | 3000 - 2850 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise information about the molecular weight and elemental composition of a compound. wikipedia.org When coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a highly sensitive and selective tool for identifying and quantifying components in a mixture. wikipedia.orgcore.ac.uk

GC-MS is particularly useful for the analysis of volatile and thermally stable this compound derivatives. core.ac.ukifremer.fr In many cases, derivatization is employed to increase the volatility of polar analytes prior to GC analysis. sigmaaldrich.comresearchgate.net Electron Impact (EI) is a common ionization method used in GC-MS, which involves bombarding the sample with high-energy electrons. msu.edu This process not only generates a molecular ion (M+), which corresponds to the molecular weight of the compound, but also causes the molecule to break apart into characteristic fragment ions. msu.edu Analyzing these fragmentation patterns is crucial for confirming the identity of a compound and elucidating its structure. core.ac.ukmsu.edu For example, a proposed fragmentation pathway for underivatized 3-fluorophenmetrazine (B1651833) (3-FPM), a this compound derivative, has been detailed under EI-MS. core.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for a broader range of compounds, including those that are non-volatile or thermally unstable. wikipedia.orgmeasurlabs.com This technique combines the powerful separation capabilities of HPLC with the detection power of mass spectrometry. wikipedia.org LC-MS is effective for analyzing complex biological and chemical samples to identify and measure various this compound-related compounds. wikipedia.orgnih.gov Chemical derivatization can also be used in LC-MS to trap unstable species and enable accurate quantification. nih.gov

Table 2: Example of Mass Spectral Data for a this compound Derivative (Illustrative)

| m/z Value | Interpretation |

|---|---|

| 179 | Molecular Ion Peak [M]⁺ |

| 150 | Fragment from loss of an ethyl group (-C₂H₅) |

| 120 | Fragment from cleavage of the this compound ring |

| 91 | Tropylium ion (C₇H₇⁺), indicative of a benzyl (B1604629) substituent |

| 77 | Phenyl cation (C₆H₅⁺) |

Advanced Chromatographic Separation Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. rotachrom.com The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. rotachrom.com For this compound research, these methods are essential for purifying synthesized compounds and for isolating specific isomers or derivatives from reaction mixtures. core.ac.uknih.gov

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are cornerstone techniques for the analytical separation of this compound compounds. core.ac.uknih.gov GC is highly effective for separating volatile derivatives, often using low-polarity capillary columns to achieve high resolution. core.ac.ukifremer.fr

HPLC is a versatile and widely used technique for both analytical and preparative-scale separations. nih.govias.ac.in Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile), is commonly employed. ias.ac.in By carefully selecting the column and optimizing the mobile phase composition, it is possible to separate complex mixtures, including different isomers of this compound derivatives. core.ac.uknih.gov For instance, TLC (Thin-Layer Chromatography) and GC have been used to achieve the separation of positional isomers of certain tetrahydrooxazines. core.ac.uk Preparative HPLC can then be used to isolate these separated isomers in sufficient quantities for further spectroscopic characterization. nih.govias.ac.in

Table 3: Common Chromatographic Conditions for this compound Derivative Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method | Application |

|---|---|---|---|---|

| GC | 5% Phenyl-dimethylpolysiloxane (low-polarity) | Helium | Mass Spectrometry (MS) | Separation of volatile derivatives and isomers. core.ac.uk |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with formic acid | UV, Diode Array, MS | Separation and purification of derivatives and isomers. core.ac.ukias.ac.in |

| TLC | Silica Gel | Ethyl acetate/Hexane | UV Light | Rapid qualitative analysis and isomer separation. core.ac.uk |

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-fluorophenmetrazine (3-FPM) |

| Acetonitrile |

| Formic acid |

| Helium |

| Tetrahydrofolate |

Catalytic Applications and Catalysis Research Involving Tetrahydrooxazines

Role of Tetrahydrooxazine Systems in Catalytic Processes

This compound derivatives have emerged as versatile components in the realm of catalysis, primarily serving as structural scaffolds for ligands or being the target products of sophisticated catalytic reactions.

This compound Derivatives as Ligands or Components in Catalytic Systems

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. tcichemicals.com Chiral phosphine (B1218219) ligands, in particular, are instrumental in creating an asymmetric environment around a metal center, which dictates the enantioselectivity of a reaction. tcichemicals.com Within this context, optically active this compound derivatives, such as 4-(2-tetrahydrooxazine-4-carboxylic acids), have been investigated as potential chiral ligands. capes.gov.br The rigid, heterocyclic structure of this compound is a desirable feature for a ligand backbone, as it can effectively translate chiral information to a catalyst's active site.

The efficacy of a chiral ligand is often determined by its electronic properties and its ability to form stable, well-defined complexes with transition metals. mdpi.combeilstein-journals.org Researchers have developed a wide array of chiral ligands, including those based on phosphoramidites and N-heterocyclic carbenes (NHCs), to achieve high levels of control in asymmetric reactions like hydroalkoxylation and cycloaddition. mdpi.combeilstein-journals.org Bifunctional ligands, which contain both a coordinating group and a functional group capable of interacting with the substrate, represent an advanced strategy for enhancing catalytic activity and selectivity. chinesechemsoc.org

Application of Catalysts in the Synthesis of Tetrahydrooxazines

A diverse range of catalysts has been employed to synthesize the this compound ring system and its derivatives, often focusing on efficiency, selectivity, and green chemistry principles. For instance, the synthesis of certain substituted tetrahydrooxazines can be promoted by esterification catalysts such as p-toluenesulfonic acid, zinc chloride, or boron trifluoride. google.com.na In other routes, metal catalysts like nickel have been used for hydrogenation steps in multi-step syntheses of these heterocycles. google.com.na

Modern catalytic methods offer more direct and efficient pathways. One-pot, three-component reactions catalyzed by various phosphate-based materials have proven effective for synthesizing naphthoxazinone derivatives, a class of compounds containing the oxazine (B8389632) core. medjchem.com Catalysts reported for these transformations include iron(III) phosphate (B84403), chitosan, and Al/Ag₃PO₄, often utilized under solvent-free or environmentally friendly conditions. medjchem.com

Development and Optimization of Catalytic Systems for Oxazine Chemistry

Significant research efforts have been directed toward discovering and refining catalytic systems that can construct the this compound skeleton with high precision and efficiency. These endeavors include the use of gold complexes, cobalt-based materials, and enzymes.

Gold-Catalyzed Reactions Leading to this compound Rings

Gold catalysis has become a powerful tool for the synthesis of various heterocycles, including tetrahydrooxazines. ucsb.edu Gold(I) complexes, in particular, are effective in catalyzing the enantioselective intramolecular hydroalkoxylation of allenes to form chiral vinyl-substituted tetrahydrooxazines. scilit.comscispace.com The challenge in these reactions lies in controlling the stereochemical outcome.

Researchers have developed complementary methods to achieve high enantioselectivity. scispace.com One approach involves the use of chiral biarylphosphine ligands on the gold(I) center. scispace.comresearchgate.net An alternative and highly successful strategy is "asymmetric counteranion-directed catalysis" (ACDC), where an achiral gold complex is paired with a chiral anion, such as a silver phosphate salt derived from BINOL, to induce asymmetry. scispace.comresearchgate.net The formation of this compound rings via this method was found to be challenging, but combining a chiral ligand with a chiral silver salt catalyst dramatically improved both the chemical yield and the enantioselectivity. scispace.com

| Catalyst/Reagent System | Substrate Type | Product | Yield | Enantiomeric Excess (ee) |

| Gold(I) complex | N-linked hydroxylamine (B1172632) allene (B1206475) | Vinyl-isoxazolidine | Good | Good to Excellent |

| Gold(I) with Chiral Ligand & Chiral Silver Salt | N-linked hydroxylamine allene | This compound | 94% | 87% |

This table summarizes the performance of gold-catalyzed systems in the synthesis of related heterocycles and tetrahydrooxazines, based on findings from the research. scispace.com

Cobalt-Based Phosphate Catalysts for Oxazine Derivative Synthesis

A novel and highly efficient catalytic approach for synthesizing 1,3-oxazinone derivatives has been developed using cobalt-based phosphate catalysts. researchgate.netdntb.gov.ua This method employs a multicomponent reaction under environmentally friendly conditions, using an ethanol/water mixture as a green solvent. researchgate.netdntb.gov.ua The reactions are notably rapid, achieving high yields in as little as seven minutes. researchgate.netdntb.gov.ua

Two specific catalysts were synthesized and utilized in this research: a monometallic catalyst, Co₃(PO₄)₂, and a bimetallic catalyst, CoCa₃(HPO₄)(PO₄)₂(OH). researchgate.netdntb.gov.ua These heterogeneous catalysts offer several advantages, including simple preparation, ease of product purification, and the ability to be recovered and reused, making the process viable for large-scale applications. researchgate.netdntb.gov.ua The bimetallic catalyst's effectiveness is enhanced by the presence of Brønsted acid sites on its surface. researchgate.net

| Catalyst | Reactants | Solvent | Time | Yield |

| Co₃(PO₄)₂ | β-naphthol, benzaldehyde, urea (B33335) | Ethanol/Water | 7 min | Up to 97% |

| CoCa₃(HPO₄)(PO₄)₂(OH) | β-naphthol, benzaldehyde, urea | Ethanol/Water | 7 min | Up to 97% |

This table presents the efficiency of cobalt-based phosphate catalysts in the synthesis of 1,3-oxazinone derivatives. researchgate.netdntb.gov.ua

Enzymatic Catalysis (e.g., Glycosynthases) in this compound Synthesis

Biocatalysis offers a highly selective and environmentally benign route for synthesizing complex molecules. Glycosynthases, which are engineered mutant glycosidases, are a prime example. cdnsciencepub.comresearchgate.net These enzymes are designed to catalyze the formation of glycosidic bonds without the risk of hydrolyzing the newly formed product. chimia.ch

This technology has been successfully applied to the synthesis of this compound-containing oligosaccharides. ubc.capublish.csiro.au In a notable study, a carbohydrate-like this compound derivative was used as an acceptor molecule in a reaction catalyzed by a glycosynthase. ubc.ca With α-D-glucopyranosyl fluoride (B91410) acting as the sugar donor, the enzyme facilitated the creation of 1,4-β-linked di-, tri-, and tetra-'saccharides' where the core unit was the this compound derivative. ubc.ca These novel oligosaccharide analogues were subsequently identified as inhibitors of the cellulase (B1617823) enzyme Cex from Cellulomonas fimi, with their inhibitory affinity increasing with the length of the sugar chain. ubc.ca This demonstrates the utility of enzymatic catalysis in creating complex and biologically active molecules based on the this compound scaffold.

Emerging Research Avenues and Future Perspectives in Tetrahydrooxazine Chemistry

Innovation in Novel Synthetic Pathways and Methodologies

The development of efficient, selective, and sustainable methods for constructing the tetrahydrooxazine ring is a cornerstone of current research. While classical methods exist, contemporary efforts are focused on catalyst-driven transformations that offer superior control over stereochemistry and functional group tolerance.

A significant area of innovation lies in transition metal catalysis. Gold(I) catalysts, in particular, have emerged as powerful tools for the enantioselective intramolecular additions of hydroxylamines to allenes, providing chiral vinyl tetrahydrooxazines. researchgate.net These reactions benefit from the use of chiral ligands and chiral anions, which work in concert to induce high levels of stereocontrol. researchgate.net Research has demonstrated that combining a dinuclear gold complex with a chiral silver phosphate (B84403) can effectively mediate the asymmetric cyclization process. researchgate.net Beyond gold, palladium-catalyzed reactions are also being investigated for their synthetic utility. capes.gov.br

Another innovative approach involves the use of organocatalysis and novel reagent combinations. For instance, the cycloaddition of ortho-difluoroolefins with organic azides in the presence of morpholine (B109124) (1,4-tetrahydro-oxazine) has been shown to produce complex triazole-substituted morpholine derivatives. chemicalbook.com This highlights how existing this compound structures can serve as reagents or solvents in the synthesis of more elaborate molecules. chemicalbook.com The development of methodologies using readily available starting materials is a key driver in making these heterocyclic compounds more accessible for further study. chemicalbook.com

The table below summarizes some of the innovative synthetic strategies currently being explored.

| Catalyst/Method | Reactants | Product Type | Key Features | Reference |

| Gold(I) Catalysis | Alkynyl Hydroxylamines, Allenes | Chiral Vinyl Tetrahydrooxazines | Enantioselective, Use of chiral ligands and anions | researchgate.net |

| Palladium Catalysis | N/A (General Mention) | This compound Derivatives | Mechanistic studies underway | capes.gov.br |

| Non-Transition Metal | Ortho-difluoroolefins, Organic Azides | Morpholine-Substituted Triazoles | Regioselective, uses morpholine as a solvent | chemicalbook.com |

Deeper Mechanistic Elucidations for Enhanced Synthetic Control

To move from novel reaction discovery to rational catalyst and substrate design, a profound understanding of the underlying reaction mechanisms is essential. Researchers are increasingly employing a combination of kinetic studies, intermediate characterization, and computational modeling to unravel the intricate steps of this compound synthesis.

For gold-catalyzed cyclizations, mechanistic studies focus on the mode of alkyne or allene (B1206475) activation by the metal center and the subsequent nucleophilic attack by the hydroxylamine (B1172632) moiety. researchgate.net The role of the counterion in asymmetric-counteranion directed catalysis (ACDC) is a subject of intense investigation, as it is crucial for inducing enantioselectivity. researchgate.net Similarly, in palladium-catalyzed processes, solving long-standing mechanistic puzzles is a priority for research groups. ox.ac.uk

Mechanistic insights are also vital in photocatalysis. For example, studies on titanocene (B72419) photocatalysis for alcohol functionalization, while not directly forming tetrahydrooxazines, provide a framework for understanding how light-mediated reactions proceed. chemrxiv.org Such research details the in-situ generation of photoactive species, the generation of radicals, and subsequent quenching steps, knowledge which could be applied to light-driven this compound syntheses. chemrxiv.org Understanding these pathways allows chemists to fine-tune reaction conditions to favor desired products, suppress side reactions, and improve yields and selectivity.

Synergistic Integration of Computational and Experimental Research

The convergence of computational chemistry and experimental synthesis represents a paradigm shift in modern chemical research. eurekalert.org This synergy is particularly impactful in the study of complex heterocyclic systems like tetrahydrooxazines. escholarship.org Density Functional Theory (DFT) and other theoretical methods are now routinely used to predict molecular structures, reaction energetics, and spectroscopic properties before a single experiment is conducted in the lab. researchgate.nethzdr.de

In the context of this compound chemistry, computational studies can:

Predict Reaction Feasibility: By calculating the activation barriers and reaction energies for proposed synthetic pathways, researchers can identify the most promising routes, saving significant time and resources. researchgate.net

Elucidate Reaction Mechanisms: Computational modeling can map out entire reaction pathways, identifying transition states and intermediates that are often too transient to be observed experimentally. eurekalert.org This provides a detailed picture of how catalysts and substrates interact.

Rationalize Stereochemical Outcomes: For enantioselective syntheses, computational docking and modeling can explain why a particular catalyst-ligand combination favors the formation of one stereoisomer over another. researchgate.net

Guide Catalyst Design: By understanding the structural and electronic properties that make a catalyst effective, researchers can computationally screen new catalyst designs before committing to their synthesis. ox.ac.uk

This integrated approach, where computational predictions are tested and validated by experimental results, creates a powerful feedback loop that accelerates discovery. eurekalert.orgescholarship.org For instance, the combination of computational and experimental methods has been used to understand the degradation of the this compound ring and to design divergent synthetic strategies for complex alkaloid scaffolds. eurekalert.orgescholarship.org

Expansion into Novel Catalytic Applications and Material Science

While much of the focus has been on the synthesis of tetrahydrooxazines, emerging research is beginning to explore the use of this compound derivatives in functional contexts, particularly in catalysis and material science. smolecule.comnih.gov

In material science, the rigid, defined geometry of the this compound ring makes it an attractive component for the construction of more complex molecular architectures. smolecule.com Derivatives can serve as intermediates or building blocks for polymers or specialized organic materials. smolecule.com The presence of both hydrogen-bond-donating (N-H) and -accepting (O) sites in the parent ring suggests potential applications in the development of supramolecular assemblies and functional materials where intermolecular interactions are key. For example, morpholine (1,4-tetrahydro-oxazine) has been investigated for its ability to form protective layers on metal surfaces, acting as a volatile corrosion inhibitor. chemicalbook.com

In catalysis, while the direct use of a simple this compound as a catalyst is not widely reported, they can be part of a larger catalytic system. For example, o-quinone-based catalysts, used for the dehydrogenation of tetrahydroquinolines, demonstrate how heterocyclic structures can participate in redox cycling. organic-chemistry.org The principles from such systems could inspire the design of new catalysts based on the this compound framework for various organic transformations.

The table below outlines potential and emerging application areas for this compound derivatives.

| Application Area | Function/Role of this compound Derivative | Example/Concept | Reference |

| Material Science | Intermediate/Building Block | Synthesis of more complex organic molecules and polymers. | smolecule.com |

| Corrosion Inhibition | Surface Protection Agent | Morpholine (1,4-tetrahydro-oxazine) forms a protective film on steel. | chemicalbook.com |

| Catalysis | Potential Ligand or Scaffold | Design of new catalytic systems inspired by other heterocycle-based catalysts. | organic-chemistry.org |

| Pesticides | Active Ingredient | Substituted 3,5-dioxo-3,4,5,6-tetrahydrooxazines have been investigated for pesticidal properties. | google.com |

Strategies for Knowledge Synthesis and Dissemination in this compound Research

The rapid growth in heterocyclic chemistry necessitates robust strategies for synthesizing and disseminating new knowledge to ensure the field progresses cohesively. researchgate.net The scientific community relies on a multi-pronged approach to share findings related to compounds like this compound.

Peer-Reviewed Journals: Specialized publications, such as the Indian Journal of Heterocyclic Chemistry and other journals focused on organic and medicinal chemistry, serve as the primary channel for reporting original research findings. connectjournals.commdpi.com These platforms ensure that new synthetic methods, mechanistic studies, and applications undergo rigorous evaluation before being communicated to the wider community.

Review Articles: As a field matures, review articles become crucial for summarizing key developments, identifying major trends, and providing researchers with a comprehensive overview of the state-of-the-art. researchgate.net These reviews help to synthesize disparate findings into a coherent narrative and often highlight unanswered questions and future research directions.

Special Issues: Journals often dedicate special issues to timely and important topics, such as "Heterocyclic Compounds: Synthesis, Design, and Biological Activity" or "Advances in the Synthesis of Heterocyclic Compounds". mdpi.commdpi.com These collections bring together leading experts to provide a snapshot of current research, fostering collaboration and cross-pollination of ideas.

Conferences and Symposia: Scientific meetings provide a forum for the direct exchange of ideas, where researchers can present their latest, often unpublished, results and engage in discussions with peers, sparking new collaborations and research avenues.

Educational Courses: The integration of heterocyclic chemistry into university curricula, with courses dedicated to the synthesis, properties, and reaction mechanisms of these compounds, ensures that the next generation of chemists is equipped with the foundational knowledge to contribute to the field. sdu.dk

Through these interconnected channels, the collective knowledge on this compound chemistry is built, refined, and passed on, driving the field toward new discoveries and applications. mdpi.comsdu.dk

Q & A

Q. What are the standard laboratory synthesis routes for Tetrahydrooxazine, and how are they validated?

this compound is commonly synthesized via catalytic hydrogenation or oxidative ring-opening reactions. For example, glucose-derived tricyclic intermediates undergo stereospecific oxidative ring-opening to yield this compound derivatives, as validated by NMR and HPLC . Gold(I)-catalyzed hydrogenation of hydroxylamine derivatives using non-polar solvents (e.g., nitro methane) achieves yields >90%, with enantiomeric excess (ee) determined via chiral HPLC . Key validation steps include comparing spectral data (1H/13C NMR, IR) with literature and confirming purity through chromatography.

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Essential techniques include:

- 1H/13C NMR : To confirm regiochemistry and stereochemistry .